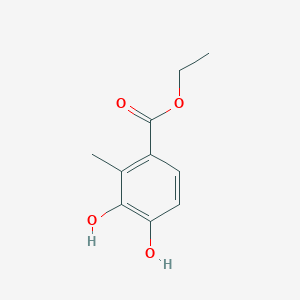

Ethyl 3,4-dihydroxy-2-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3,4-dihydroxy-2-methylbenzoate is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring, along with an ethyl ester functional group.

Wirkmechanismus

Target of Action

The primary target of Ethyl 3,4-dihydroxy-2-methylbenzoate (EDHB) is the prolyl hydroxylase domain enzymes (PHDs) . PHDs are oxygen-dependent enzymes that negatively regulate the hypoxia-inducible factor (HIF), a master regulator of hypoxic responses .

Mode of Action

EDHB acts as a PHD inhibitor . By inhibiting PHDs, EDHB prevents the degradation of HIF under normoxic conditions, leading to an upregulation of HIF-mediated processes . This interaction results in enhanced cellular viability and decreased oxidative stress when cells are exposed to hypoxia .

Biochemical Pathways

The inhibition of PHDs by EDHB affects the HIF pathway . This leads to an increase in the levels of HIF-1α, which in turn boosts the protein expression of antioxidative enzyme heme-oxygenase I . The upregulation of HIF-1α also enhances the expression of metallothioneins, which have antioxidant and anti-inflammatory properties .

Result of Action

The action of EDHB results in protection against hypoxia-induced oxidative damage . This is evidenced by improved cellular viability, decreased levels of protein oxidation and malondialdehyde, and enhanced antioxidant status . The compound also confers enhanced anti-oxidant status, as there is an increase in the levels of glutathione and antioxidant enzymes like superoxide dismutase and glutathione peroxidase .

Action Environment

The action, efficacy, and stability of EDHB can be influenced by environmental factors such as oxygen levels. For instance, the compound’s ability to inhibit PHDs and upregulate HIF is particularly beneficial in hypoxic conditions . .

Biochemische Analyse

Biochemical Properties

Ethyl 3,4-dihydroxy-2-methylbenzoate has been shown to alleviate the toxic effects of F- via modulating its bioavailability, intracellular calcium level, mitochondrial membrane integrity, and redox signaling in A549 cells .

Cellular Effects

In L6 myoblast cells, this compound has been found to afford protection against hypoxia-induced oxidative damage . It influences cell function by improving cellular viability and reducing oxidative stress when exposed to hypoxia .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a prolyl hydroxylase domain enzyme inhibitor . It exerts its effects at the molecular level by modulating the levels of HIF-1α, a key regulator of hypoxic responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At dosages of 25 or 50 mg/kg bw/day, it has been found to prevent cellular F- accumulation and oxidative stress

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dihydroxy-2-methylbenzoate can be synthesized through the esterification of 3,4-dihydroxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3,4-dihydroxy-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3,4-dihydroxy-2-methylbenzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Explored for its potential therapeutic effects, including its ability to modulate hypoxia-inducible factors and protect against hypoxia-induced oxidative damage.

Industry: Utilized in the development of materials with specific properties, such as UV absorbers and antioxidants .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 3,4-dihydroxybenzoate: Similar structure but lacks the methyl group on the benzene ring.

Methyl 3,4-dihydroxybenzoate: Similar structure but has a methyl ester group instead of an ethyl ester group

Uniqueness

Ethyl 3,4-dihydroxy-2-methylbenzoate is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which can influence its reactivity and biological activity. The ethyl ester group also contributes to its distinct properties compared to its methyl ester counterpart .

Eigenschaften

IUPAC Name |

ethyl 3,4-dihydroxy-2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5,11-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPOQWRVMCOMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2760741.png)

![4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B2760746.png)

![2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2760747.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2760749.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide](/img/structure/B2760757.png)

![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2760763.png)